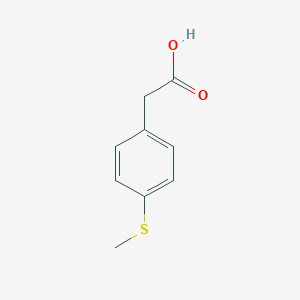

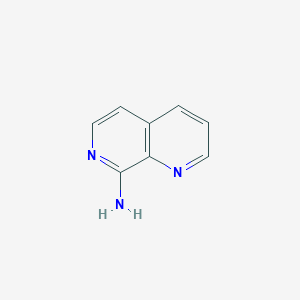

N-(2-羟乙基)-1,2,3,6-四氢邻苯二甲酰亚胺

描述

The compound "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" is a derivative of cyclohexene dicarboximide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into related compounds that can help infer some of the characteristics and behaviors of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported, such as the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which were obtained and characterized by various spectroscopic methods . Additionally, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea as a catalyst under ultrasound in aqueous media, which suggests that similar conditions could potentially be applied for the synthesis of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be quite complex. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . This information provides a basis for understanding the potential molecular geometry and conformation of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Chemical Reactions Analysis

The chemical reactions of cyclohexene derivatives can vary widely. The mass spectrometric analysis of N-substituted cyclohexene-1,2-dicarboximides provided evidence for 1,3 and 1,4 hydrogen migrations, which are important reactions that can influence the stability and reactivity of these compounds . These findings could be relevant when considering the reactivity of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide" are not directly reported in the provided papers, the studies on related compounds can offer some insights. For example, the mass spectra of similar compounds showed characteristic nominal ions, which could be indicative of the fragmentation patterns and stability of the compound . The synthesis methods reported also suggest that these compounds can be obtained in high yields and may exhibit favorable solubility in certain conditions .

科学研究应用

碳捕获与封存 (CCS)

N-(2-羟乙基)-哌嗪: , 哌嗪的衍生物,在结构上与该化合物相似,因其在CO2捕获方面的潜力而被研究。 它在水溶液中表现出良好的互溶性,低熔点和高沸点,使其成为胺洗涤技术的理想候选者 .

矿物加工

与该化合物相关的具有新颖的含羟基季铵表面活性剂已被合成,并用作从石英中反向阳离子浮选分离磷灰石的捕收剂。 这展示了该化合物在矿物浮选过程中的潜力,矿物浮选过程在采矿业中至关重要 .

聚合物合成

该化合物的衍生物已用于合成电化学活性聚合物。例如,已合成出聚[(N-2-羟乙基)苯胺],其表现出取决于温度和交流频率的电学性质。 这表明它可用于制造用于电子产品的导电聚合物 .

水处理

膦酸盐,包括结构上与该化合物相关的化合物,用于水处理配方。 它们控制金属离子并防止水垢形成,使其在各种水处理应用中至关重要,包括冷却水系统、洗涤剂和清洁剂 .

生物医学应用

该化合物的衍生物已被用于与金属离子形成配合物,这对生物医学应用至关重要。 例如,它们可用作离子载体,用于选择性测定金属离子,这对诊断检测和治疗至关重要 .

有机合成和溶剂使用

该化合物及其衍生物在有机合成中用作结构单元。它们用作生产保护产品、分散剂、纤维、增塑剂、橡胶促进剂、杀虫剂、染料和其他有机化学品的溶剂和中间体。 这突出了它在化学制造和加工中的作用 .

安全和危害

作用机制

Target of Action

The primary target of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide, also known as Palmitoylethanolamide (PEA), is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism and inflammation . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA interacts with its targets, primarily PPAR-α, through binding, which triggers a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

PEA affects several biochemical pathways. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, which plays a key role in lipid metabolism and inflammation . It also influences the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Similar compounds such as n-(2-hydroxyethyl)ethylenediamine have been shown to be rapidly and completely absorbed after oral administration, with a high bioavailability

Result of Action

The molecular and cellular effects of PEA’s action include anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to reduce the release of pro-inflammatory cytokines, increase the activities of antioxidant enzymes, and inhibit lipid peroxidation .

Action Environment

The action, efficacy, and stability of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide can be influenced by various environmental factors. For instance, in the context of thermoplastic starch/montmorillonite nanocomposite preparation, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite

属性

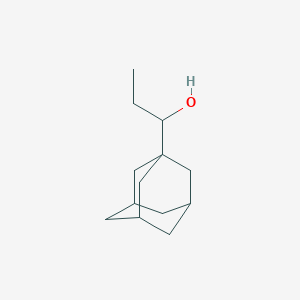

IUPAC Name |

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADHZSVGNCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935017 | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15458-48-7 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15458-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015458487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15458-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)